3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18-3-7-19-13-20(18)12-14-4-8-21(9-5-14)26(23,24)16-1-2-17-15(11-16)6-10-25-17/h1-3,7,11,13-14H,4-6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUOPDQYVIUVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse scientific studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 439.5 g/mol. Its structural components include a benzofuran moiety and a pyrimidinone core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | HNPAZIZCEQRBLI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including oxidation and reduction processes to form the desired benzofuran and piperidine derivatives. The synthetic pathways often utilize various reagents to achieve high yields and purity levels.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have shown that related dihydrobenzofuran derivatives can inhibit tubulin polymerization, which is critical for cancer cell mitosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects . Similar benzofuran derivatives have demonstrated efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or function .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell growth and division.
- Receptor Modulation : The compound can act on receptors that regulate cellular signaling pathways associated with cancer progression and infection.
Study 1: Antitumor Efficacy
In a recent study, the compound was tested against several cancer cell lines (e.g., Mia PaCa-2, PANC-1). Results indicated that it significantly reduced cell viability with IC50 values comparable to leading chemotherapeutics. The study established structure-activity relationships (SAR) that highlighted the importance of the benzofuran and piperidine structures in enhancing anticancer properties .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial potential of similar compounds against common pathogens such as Staphylococcus aureus and Candida albicans. The results suggested that these compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) in the low µg/mL range .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The dihydropyrimidin-4-one core is shared with compounds like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives () and chromeno[4,3-d]pyrimidines ().
Substituent Analysis
- Piperidine Derivatives: The piperidine-methyl group in the target compound is sulfonylated at the nitrogen, contrasting with 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine () and 4-piperidinobenzaldehyde-derived chromeno-pyrimidines (). Sulfonylation enhances hydrogen-bond acceptor capacity and may improve target binding specificity compared to benzodioxol or benzaldehyde substituents .
- Aromatic Moieties : The 2,3-dihydrobenzofuran-5-sulfonyl group distinguishes the target from analogs with 1,3-benzodioxol-5-yl () or furan-2-ylmethyl groups (). The sulfonyl group increases polarity and may enhance solubility relative to purely lipophilic substituents .
Physicochemical and Pharmacokinetic Properties
The target compound’s moderate logP and hydrogen-bonding capacity suggest balanced solubility and membrane permeability. Its oral bioavailability is likely inferior to chromeno-pyrimidines () but superior to fluorinated pyrido-pyrimidinones (), which exhibit higher molecular weight and lipophilicity .
Key Research Findings and Implications
- Selectivity Profiles: Sulfonamide-containing analogs (e.g., ) show enhanced selectivity for kinase targets compared to non-sulfonylated variants. The target compound’s dihydrobenzofuran sulfonyl group may similarly reduce off-target interactions .
- Metabolic Stability: The absence of fused aromatic rings (vs. chromeno-pyrimidines) may reduce cytochrome P450-mediated oxidation, as seen in ’s compound, which exhibits favorable metabolic stability .
- Toxicity Considerations : Sulfonamide moieties are associated with idiosyncratic toxicity in some drug candidates. Structural analogs in and , which lack sulfonyl groups, may offer safer profiles but with reduced potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of piperidine derivatives and subsequent coupling with dihydropyrimidinone precursors. Catalytic acids like p-toluenesulfonic acid (pTSA) are critical for cyclocondensation reactions, as demonstrated in analogous syntheses of pyrimidine derivatives . Reaction parameters (e.g., temperature, solvent polarity) must be systematically optimized using Design of Experiments (DoE) to minimize side products. Purification via column chromatography or recrystallization is recommended, with purity validated by HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming regiochemistry and sulfonyl-piperidine linkage. Aromatic protons in the benzofuran moiety typically resonate at δ 6.8–7.5 ppm, while dihydropyrimidinone carbonyls appear near δ 160–170 ppm in ¹³C spectra .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching.
- HPLC with UV/Vis detection : Quantifies purity using gradient elution (e.g., methanol-buffer systems at pH 4.6–6.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) arising from stereochemical or conformational dynamics?
- Methodological Answer :
- Perform VT-NMR (Variable Temperature NMR) to assess rotational barriers in sulfonamide or piperidine groups. For example, restricted rotation in the sulfonyl-piperidine bond may cause splitting at room temperature but coalescence at elevated temperatures .
- Use DFT calculations to model low-energy conformers and compare computed chemical shifts with experimental data. Tools like Gaussian or ORCA are suitable for such analyses .
Q. What computational strategies are recommended to predict physicochemical properties (e.g., logP, solubility) and pharmacokinetic profiles for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess solvation free energy to estimate aqueous solubility.
- ADMET Prediction Tools : Use SwissADME or ADMETlab to compute logP, bioavailability, and CYP450 interactions. For instance, the benzofuran sulfonyl group may enhance metabolic stability but reduce solubility, necessitating pro-drug strategies .
Q. How should researchers design assays to evaluate biological activity while accounting for potential interference from synthetic impurities?
- Methodological Answer :
- Impurity Profiling : Identify common by-products (e.g., desulfonated intermediates) using LC-MS/MS. Reference pharmacopeial guidelines for impurity thresholds (e.g., ICH Q3A/B) .
- Counter-Screen Assays : Include negative controls with structurally related impurities to confirm target specificity. For example, test the parent piperidine fragment separately to rule out off-target effects .
Q. What experimental frameworks are suitable for investigating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modifications to the benzofuran sulfonyl group (e.g., halogenation) or dihydropyrimidinone core (e.g., methylation at C5).
- Between-Subjects Testing : Compare in vitro potency (e.g., IC₅₀ in enzyme assays) across analogs using a standardized panel of biological targets .
Methodological Considerations for Data Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols across different laboratories?
- Methodological Answer :
- Detailed Reaction Logs : Document exact equivalents of reagents, solvent batch numbers, and stirring rates.
- Cross-Validation : Collaborate with independent labs to replicate key steps (e.g., sulfonylation) using identical starting materials .
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies involving this compound?
- Methodological Answer :
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
